

# Spectroscopic Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: *Spiro[chroman-2,1'-cyclobutan]-4-amine*

Cat. No.: B1429285

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Disclaimer: Experimental spectroscopic data for **Spiro[chroman-2,1'-cyclobutan]-4-amine** is not readily available in public databases. This guide provides predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous chemical structures. The experimental protocols described are general methodologies applicable to this class of compounds.

## Introduction

**Spiro[chroman-2,1'-cyclobutan]-4-amine** is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Its rigid spirocyclic framework, combining a chroman moiety and a cyclobutane ring, along with the presence of an amine group, suggests a unique chemical architecture that could lead to novel biological activities. Accurate structural elucidation and characterization are paramount for any further investigation of its properties. This technical guide outlines the expected spectroscopic data (NMR, IR, MS) for this molecule and provides standardized experimental protocols for its analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Spiro[chroman-2,1'-cyclobutan]-4-amine**. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Aromatic-H	6.5 - 7.8	d, t, dd	The four protons on the benzene ring of the chroman moiety will exhibit characteristic splitting patterns depending on their substitution.
CH-NH <sub>2</sub>	3.5 - 4.5	m	The methine proton at the 4-position is adjacent to the amine and the aromatic ring, leading to a downfield shift.
O-CH <sub>2</sub>	3.8 - 4.5	m	The methylene protons of the dihydropyranone ring adjacent to the oxygen atom.
C-CH <sub>2</sub> -C	1.8 - 2.5	m	The methylene protons of the cyclobutane ring and the methylene protons at the 3-position of the chroman ring.
NH <sub>2</sub>	1.5 - 3.0	br s	The chemical shift of the amine protons is highly dependent on the solvent and concentration; the peak is often broad.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Aromatic C-O	150 - 160	The carbon of the benzene ring attached to the oxygen atom.
Aromatic C	115 - 135	The remaining five carbons of the benzene ring.
Spiro C	75 - 90	The spiro carbon at the 2-position, bonded to two oxygen atoms in related chromanone structures, will be significantly downfield.
C-NH <sub>2</sub>	45 - 60	The carbon at the 4-position attached to the amine group.
O-CH <sub>2</sub>	60 - 70	The methylene carbon of the dihydropyranone ring adjacent to the oxygen.
C-CH <sub>2</sub> -C	20 - 40	The methylene carbons of the cyclobutane ring and the methylene carbon at the 3-position of the chroman ring.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
N-H (Amine)	3300 - 3500	Medium	Stretching (likely two bands for a primary amine)[1][2]
Aromatic C-H	3000 - 3100	Medium to Weak	Stretching
Aliphatic C-H	2850 - 3000	Medium	Stretching
C=C (Aromatic)	1450 - 1600	Medium to Strong	Stretching
C-N	1020 - 1250	Medium	Stretching[1][2]
C-O (Ether)	1000 - 1300	Strong	Stretching
N-H (Amine)	1580 - 1650	Medium	Bending (Scissoring) [2]
N-H (Amine)	665 - 910	Broad, Strong	Wagging[2]

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Interpretation	Notes
[M] <sup>+</sup> •	Molecular Ion	The parent peak corresponding to the molecular weight of the compound. For a monoamine, this will be an odd number.[3][4]
[M-NH <sub>2</sub> ] <sup>+</sup>	Loss of the amine group	A common fragmentation pathway for primary amines.
[M-C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of the cyclobutyl group	Cleavage at the spiro center.
[Chromone fragment] <sup>+</sup>	Retro-Diels-Alder type fragmentation	Characteristic fragmentation of the chroman ring system.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.<sup>[5][6]</sup> Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.<sup>[5]</sup>
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.<sup>[5]</sup>
- **Shimming:** Perform shimming to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.<sup>[5]</sup>
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum. For  $^{13}\text{C}$  NMR, a higher concentration of the sample (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.<sup>[5][6]</sup>
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections should be applied.

### FT-IR Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.<sup>[7]</sup> Apply pressure to ensure good contact between the sample and the crystal.<sup>[7]</sup>
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.<sup>[8][9]</sup>
- **Sample Spectrum:** Record the spectrum of the sample.
- **Data Analysis:** The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

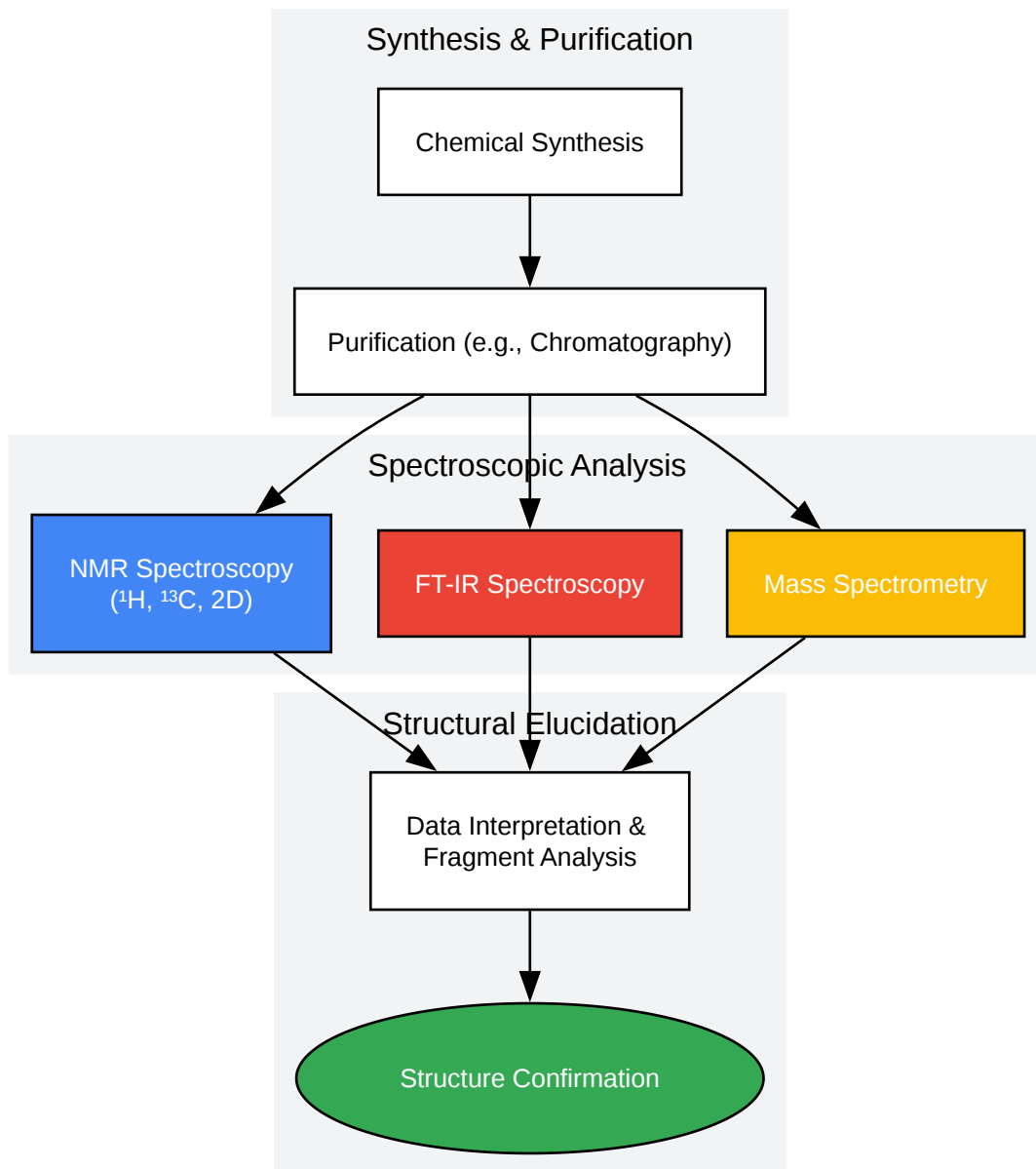
## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) is common.[\[10\]](#)[\[11\]](#)
- **Ionization:** Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[\[10\]](#)[\[11\]](#) Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically keeps the molecular ion intact.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[10\]](#)[\[11\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .
- **Data Interpretation:** Analyze the molecular ion peak to determine the molecular weight and examine the fragmentation pattern to deduce the structure of the molecule.[\[3\]](#)[\[12\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the structural elucidation of a newly synthesized compound like **Spiro[chroman-2,1'-cyclobutan]-4-amine**.

## General Workflow for Structural Elucidation



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Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

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